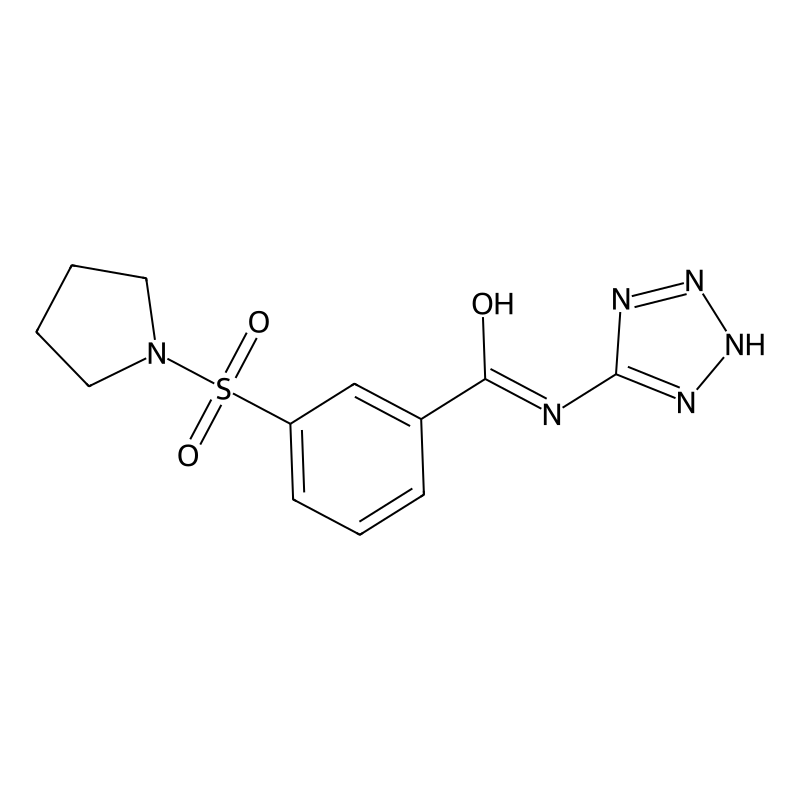

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide is a novel compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of the tetrazole ring is particularly noteworthy, as it often enhances the pharmacological profile of compounds by improving solubility and bioavailability.

The chemical behavior of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide can be examined through various reactions typical of sulfonamides and tetrazoles. These include:

- Nucleophilic substitutions: The sulfonamide group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Cyclization reactions: The tetrazole moiety can participate in cyclization, potentially forming more complex structures.

- Hydrolysis reactions: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the release of the corresponding amine and acid.

These reactions highlight the compound's versatility in synthetic pathways and its potential for generating new derivatives with varied biological activities.

Research indicates that compounds containing both sulfonamide and tetrazole groups exhibit significant biological activities, including:

- Antimicrobial properties: The presence of the tetrazole ring often correlates with enhanced antibacterial and antifungal activity.

- Anticancer effects: Some studies suggest that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory activity: Compounds with this structural framework may modulate inflammatory responses, making them candidates for treating inflammatory diseases.

In vitro studies have shown promising results regarding the efficacy of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide against various pathogens and cancer cell lines.

The synthesis of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide typically involves several steps:

- Formation of the tetrazole ring: This can be achieved through the reaction of an appropriate hydrazine derivative with an α-halo carbonyl compound.

- Synthesis of the sulfonamide: The pyrrolidine derivative is reacted with a sulfonyl chloride to form the sulfonamide linkage.

- Coupling reaction: Finally, the sulfonamide is coupled with the tetrazole intermediate to yield the final product.

Various methodologies have been reported in literature that optimize yields and purity, often employing solvents like acetic acid or formic acid to facilitate reactions .

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide has potential applications in:

- Pharmaceutical development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.

- Research: Its unique structure makes it a valuable tool for studying biological mechanisms related to inflammation and cancer.

Additionally, its derivatives could be explored for use in drug formulations aimed at enhancing solubility and bioavailability.

Interaction studies involving 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact with specific receptors involved in inflammatory pathways and cancer proliferation. Molecular docking studies have indicated favorable binding conformations, suggesting that this compound could effectively inhibit target proteins associated with disease processes.

Several compounds share structural similarities with 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Acetyl-4-(1H-tetrazol-1-yl)benzamide | Contains a tetrazole and amide group | Antibacterial activity |

| 4-(6-amino-thiazol-2-yl)-benzenesulfonamide | Thiazole instead of tetrazole | Anticancer properties |

| 5-(2-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene | Thiophene ring present | Antimicrobial activity |

The uniqueness of 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide lies in its combination of a pyrrolidine ring with both sulfonamide and tetrazole functionalities, which may enhance its pharmacological profile compared to other similar compounds. This structural diversity could lead to distinct mechanisms of action and therapeutic effects.